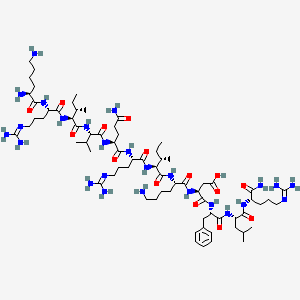
1-Bromo-2,4-difluorobenzene-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-difluorobenzene-d3 is a chemical compound that undergoes lithiation exclusively at the position having two adjacent halogen substituents, to yield 6-bromo-2,3-difluorobenzoic acid .
Molecular Structure Analysis
The molecular formula of 1-Bromo-2,4-difluorobenzene-d3 is C6H3BrF2. It has a molecular weight of 196.01 g/mol . The IUPAC name for this compound is 1-bromo-2,3,5-trideuterio-4,6-difluorobenzene .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-difluorobenzene-d3 are not detailed in the sources .
Aplicaciones Científicas De Investigación
Fluorinated Building Blocks
1-Bromo-2,4-difluorobenzene-d3 is used as a fluorinated building block in various chemical reactions . It’s a versatile reagent that can be used to introduce fluorine atoms into a molecule, which can significantly alter the molecule’s properties.
Preparation of Specific Compounds
This compound has been used in the preparation of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one . This specific compound could have potential applications in various fields, including medicinal chemistry and materials science.
Chemoenzymatic Processes
1-Bromo-2,4-difluorobenzene-d3 has been used in the enantiomeric preparation of the key intermediate of chiral azole antifungal agents by a chemoenzymatic process . This highlights its importance in the development of new pharmaceuticals.
Materials Science
In the field of materials science, 1-Bromo-2,4-difluorobenzene-d3 is used in the synthesis of various materials, including liquid crystals, polymers, and OLEDs . For example, it is used in the synthesis of a liquid crystal material called 4-(4-dodecylphenyl)-4’-cyanobiphenyl (DDCB), which has excellent thermal stability and electro-optic properties .
Protein Determination
1-Bromo-2,4-difluorobenzene-d3 can be used as a substrate in protein determination . This can be particularly useful in biochemical research and medical diagnostics.
Glutathione S-Transferase (GST) Assay
This compound has been used in the glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) . This highlights its role in enzymology and the study of biochemical pathways.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Mecanismo De Acción
Target of Action
It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .
Mode of Action
1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .
Biochemical Pathways
It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.
Propiedades
IUPAC Name |
1-bromo-2,3,5-trideuterio-4,6-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBDQZXPCTTIH-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)


![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)





![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)

![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)

